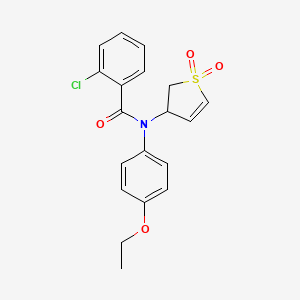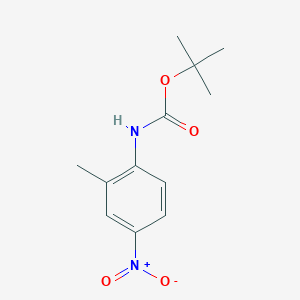
2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzamide family and has shown promising results in various research studies.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide A involves the inhibition of the NF-κB pathway, a key signaling pathway involved in inflammation and cancer. 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide A has been shown to inhibit the activation of NF-κB and subsequently reduce the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide A has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in various disease models, including rheumatoid arthritis and inflammatory bowel disease. Additionally, 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide A has been shown to have anti-tumor effects in various cancer models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide A for lab experiments is its specificity for the NF-κB pathway. This allows for more targeted investigations into the role of this pathway in various diseases. Additionally, 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide A has been shown to have low toxicity, making it a safe compound for use in lab experiments. However, one limitation of 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide A is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide A. One area of interest is the potential use of 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide A as a therapeutic agent in cancer treatment. Additionally, further studies are needed to investigate the potential applications of 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide A in the treatment of other inflammatory diseases, such as asthma and multiple sclerosis. Finally, there is a need for further studies to investigate the safety and efficacy of 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide A in human clinical trials.
Métodos De Síntesis
The synthesis of 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide A involves a multi-step process that includes the reaction of 4-ethoxyaniline with thionyl chloride to form 4-ethoxyphenyl isothiocyanate. This intermediate is then reacted with 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide to form 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide A.
Aplicaciones Científicas De Investigación
2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide A has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties and has been used in various studies to investigate the role of inflammation in various diseases. Additionally, 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide A has been studied for its potential as a therapeutic agent in cancer treatment.
Propiedades
IUPAC Name |
2-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4S/c1-2-25-16-9-7-14(8-10-16)21(15-11-12-26(23,24)13-15)19(22)17-5-3-4-6-18(17)20/h3-12,15H,2,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQOSBBNBVMJIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B2359930.png)

![N-(1-cyanocyclohexyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]propanamide](/img/structure/B2359933.png)


![5-{[(4-Bromo-3-methylphenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2359937.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2359940.png)



![2-((1-(4-fluorophenyl)-4-((2-hydroxyethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)tetrahydrothiophene 1,1-dioxide](/img/structure/B2359947.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2359948.png)
